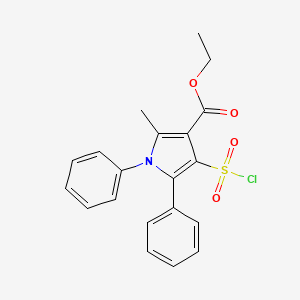

Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate

説明

Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate (CAS: 1065103-48-1; synonyms: 306936-29-8, DTXSID70371335) is a pyrrole-based heterocyclic compound featuring a chlorosulfonyl (-SO₂Cl) group at the 4-position, an ester (-COOEt) at the 3-position, methyl (-CH₃) at the 2-position, and phenyl substituents at the 1- and 5-positions . The chlorosulfonyl group confers high reactivity, making the compound a versatile intermediate in synthesizing sulfonamides, sulfonic acids, and other derivatives. Its molecular weight is approximately 439.89 g/mol, and its structure has been validated using crystallographic tools like SHELXL and ORTEP, ensuring high accuracy in structural assignments .

特性

CAS番号 |

306936-29-8 |

|---|---|

分子式 |

C20H18ClNO4S |

分子量 |

403.9 g/mol |

IUPAC名 |

ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate |

InChI |

InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-14(2)22(16-12-8-5-9-13-16)18(19(17)27(21,24)25)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |

InChIキー |

BGXKUQAVHZRWHU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C2=CC=CC=C2)C3=CC=CC=C3)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a β-keto ester and an amine. For example, ethyl acetoacetate can react with aniline in the presence of an acid catalyst to form the pyrrole ring.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the pyrrole derivative with chlorosulfonyl isocyanate. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.

Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, typically in anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate, often in aqueous or organic solvents.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Pyrrole-2,3-diones: Formed from oxidation reactions of the pyrrole ring.

科学的研究の応用

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions, particularly those involving sulfonyl groups.

Chemical Synthesis:

作用機序

The mechanism of action of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate involves its reactive functional groups:

Chlorosulfonyl Group: This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is utilized in medicinal chemistry to modify biological targets.

Pyrrole Ring: The aromatic nature of the pyrrole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets.

Carboxylate Ester: This group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other functional groups.

類似化合物との比較

Comparison with Structurally Similar Pyrrole Derivatives

Substituent-Driven Reactivity and Physicochemical Properties

The compound’s reactivity and properties are heavily influenced by its substituents. Below is a comparative analysis with analogous pyrrole derivatives:

Table 1: Key Properties of Ethyl 4-Chlorosulfonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate and Analogues

Key Observations:

Reactivity Differences: The chlorosulfonyl group in the target compound enables nucleophilic substitution reactions, whereas analogues like 7c (with a cyano group) exhibit stability under similar conditions due to the electron-withdrawing nature of -CN . Ester groups in all compounds are susceptible to hydrolysis, but the electron-deficient environment near the chlorosulfonyl group may accelerate this process in the target compound.

Solubility: The target compound’s low water solubility contrasts with 7c, which shows moderate solubility in polar organic solvents due to its amino group .

Structural Insights from NMR: NMR studies (e.g., Figure 6 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For example, the chlorosulfonyl group in the target compound deshields adjacent protons, causing distinct shifts compared to the amino group in 7c .

Structural Validation and Computational Modeling

- The target compound’s crystal structure has been refined using SHELXL, ensuring precise bond-length and angle data .

- Lumping Strategy: As noted in , compounds with similar substituents (e.g., chlorosulfonyl vs. sulfonic acid) may be grouped in computational models to predict environmental behavior or reactivity.

Q & A

Q. How can researchers optimize the synthetic yield of Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key factors for yield optimization include:

- Reagent stoichiometry: Use a 1.2–1.5 molar excess of acyl chloride derivatives (e.g., chlorosulfonyl agents) to drive the reaction to completion .

- Temperature control: Maintain reactions at 0–5°C during acyl chloride addition to minimize side reactions .

- Catalyst selection: Lewis acids like AlCl₃ improve electrophilic substitution efficiency in pyrrole derivatives .

Example Yield Data from Analogous Syntheses:

Q. What purification techniques are effective post-synthesis?

Methodological Answer:

- Column chromatography: Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7 ratio) for baseline separation of polar byproducts .

- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (>95%) for structurally similar pyrrole esters .

- LC-MS monitoring: Employ ESI-MS to confirm molecular ion peaks (e.g., m/z 365.2 for sulfamoyl derivatives) and assess purity .

Q. How should researchers interpret NMR data for structural confirmation?

Methodological Answer: Key NMR signals for pyrrole derivatives include:

- Pyrrole protons: Singlets at δ 6.3–6.7 ppm (aromatic protons on the pyrrole ring) .

- Ester groups: Quartets (δ 4.2–4.3 ppm, CH₂) and triplets (δ 1.3 ppm, CH₃) from ethyl esters .

- Substituent effects: Electron-withdrawing groups (e.g., Cl, SO₂Cl) deshield adjacent protons, shifting signals downfield (e.g., δ 7.5–7.6 ppm for chlorophenyl groups) .

Example ¹H NMR Data (DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrole C-H | 6.32 | Singlet | |

| Ethyl CH₂ | 4.27 | Quartet (J = 7.2 Hz) | |

| Aromatic H (chlorophenyl) | 7.50–7.57 | Multiplet |

Advanced Research Questions

Q. What crystallographic methods validate the compound’s structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths/angles (e.g., C–C = 1.38–1.42 Å, C–S = 1.76–1.82 Å) using SHELXL for refinement .

- ORTEP-3 visualization: Generate thermal ellipsoid plots to assess positional disorder (e.g., in chlorophenyl substituents) .

- Validation tools: Use PLATON/ADDSYM to check for missed symmetry or twinning in high-resolution datasets .

Example Crystallographic Parameters:

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.054 | |

| C–C bond length | 1.38–1.42 Å | |

| C–Cl bond angle | 117.9° |

Q. How can researchers resolve contradictions between spectral and crystallographic data?

Methodological Answer:

- Dynamic vs. static structure analysis: NMR detects time-averaged conformations, while SC-XRD captures static snapshots. For example, rotating substituents (e.g., chlorophenyl groups) may appear as averaged signals in NMR but show fixed angles in XRD .

- DFT calculations: Compare computed (e.g., Gaussian) and experimental bond angles to identify dynamic effects .

- Multi-technique validation: Cross-reference IR (C=O stretch at 1720 cm⁻¹) and XRD data to confirm functional group geometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., sulfonyl chloride group) prone to nucleophilic attack .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

- Solvent modeling: COSMO-RS predicts solvation effects on reaction pathways (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。